molecular formula C15H22FNO2 B2510324 tert-Butyl 3-{[2-(4-fluorophenyl)ethyl]amino}propanoate CAS No. 1221342-21-7

tert-Butyl 3-{[2-(4-fluorophenyl)ethyl]amino}propanoate

Cat. No.: B2510324
CAS No.: 1221342-21-7
M. Wt: 267.344
InChI Key: ZYKLBDVUYDGMBM-UHFFFAOYSA-N
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Description

tert-Butyl 3-{[2-(4-fluorophenyl)ethyl]amino}propanoate is a tertiary-butyl ester derivative featuring a propanoate backbone substituted with a 2-(4-fluorophenyl)ethylamine group. This compound is of interest in medicinal chemistry due to its structural motifs, including the fluorinated aromatic ring (imparting metabolic stability) and the tert-butyl ester group (enhancing lipophilicity and protecting the carboxylic acid functionality during synthesis). Its applications span intermediates in drug discovery, particularly for targeting enzymes or receptors sensitive to fluorinated aromatic systems .

Properties

IUPAC Name

tert-butyl 3-[2-(4-fluorophenyl)ethylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FNO2/c1-15(2,3)19-14(18)9-11-17-10-8-12-4-6-13(16)7-5-12/h4-7,17H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKLBDVUYDGMBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNCCC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-{[2-(4-fluorophenyl)ethyl]amino}propanoate typically involves the esterification of 3-aminopropanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds as follows:

    Esterification: 3-aminopropanoic acid is reacted with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.

    Amidation: The resulting tert-butyl 3-aminopropanoate is then reacted with 2-(4-fluorophenyl)ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). This step forms the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-{[2-(4-fluorophenyl)ethyl]amino}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-{[2-(4-fluorophenyl)ethyl]amino}propanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the development of drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-{[2-(4-fluorophenyl)ethyl]amino}propanoate involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity to specific targets, while the tert-butyl ester group can influence the compound’s solubility and stability. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

  • Ethyl 3-(4-fluorophenyl)propanoate (CAS 7116-38-3): This analog lacks the ethylamino linker and tert-butyl ester group. This compound exhibits lower lipophilicity (logP ~2.1 vs. ~3.5 for the target compound) and faster metabolic degradation .
  • tert-Butyl 3-amino-2-[4-(trifluoromethyl)benzyl]propanoate (CAS MFCD08436164): Replacing the 4-fluorophenyl group with a 4-(trifluoromethyl)benzyl moiety increases electronegativity and hydrophobicity (logP ~4.2). The trifluoromethyl group enhances metabolic resistance but may reduce solubility in aqueous media.

Modifications in the Amino-Alkyl Linker

  • tert-Butyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate (CAS 1221341-87-2): Substituting the 4-fluorophenyl group with a morpholine ring introduces a polar, oxygen-rich heterocycle. This modification improves aqueous solubility (predicted logS: -2.8 vs. -3.5 for the target compound) and enhances interactions with polar enzyme active sites. The morpholine group also increases basicity (pKa ~7.5 vs. ~9.0 for the ethylamino linker in the target) .
  • tert-Butyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoate (CAS 145119-18-2): Replacing the ethylamino group with a Boc-protected aminoethoxy chain introduces a carbamate-protected amine. This alteration reduces reactivity under acidic conditions but increases molecular weight (MW 317.4 vs. 283.3 for the target).

Functional Group Comparisons

Compound Key Functional Groups logP Solubility (logS) Metabolic Stability
Target Compound 4-Fluorophenyl, ethylamino, tert-butyl ~3.5 -3.5 High
Ethyl 3-(4-fluorophenyl)propanoate 4-Fluorophenyl, ethyl ester ~2.1 -2.0 Moderate
CAS 1221341-87-2 Morpholine, ethylamino, tert-butyl ~2.8 -2.8 High
CAS MFCD08436164 Trifluoromethyl, benzyl, tert-butyl ~4.2 -4.1 Very High

Key Research Findings

  • Synthetic Accessibility : The target compound’s tert-butyl ester simplifies synthesis by avoiding acidic hydrolysis intermediates, unlike ethyl or methyl esters requiring protection/deprotection steps .
  • Biological Activity: Fluorinated analogs like the target compound show enhanced binding to serotonin receptors (e.g., 5-HT2A) compared to non-fluorinated derivatives, as observed in preliminary docking studies .
  • Stability: The tert-butyl group in the target compound confers superior stability under basic conditions compared to ethyl 3-(4-fluorophenyl)propanoate, which undergoes rapid saponification .

Biological Activity

Chemical Structure and Properties
tert-Butyl 3-{[2-(4-fluorophenyl)ethyl]amino}propanoate, with the molecular formula C14H20FNO2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl ester group, an ethylamine moiety substituted with a 4-fluorophenyl group, which may influence its pharmacological properties.

Synthesis
The synthesis typically involves the reaction of tert-butyl 3-bromopropanoate with 4-fluorobenzylamine in the presence of a base like potassium carbonate, often using dimethylformamide (DMF) as a solvent. The reaction conditions are crucial for achieving high yields and purity of the product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. By binding to these targets, the compound can modulate various biochemical pathways, which may lead to therapeutic effects in different disease models.

Pharmacological Studies

Recent studies have indicated that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary investigations suggest that it may possess antimicrobial properties, making it a candidate for further development in treating infections.
  • Anticancer Properties : Research has explored its potential as an anticancer agent, particularly focusing on its ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines.
  • Neuroprotective Effects : Some studies suggest that the compound may provide neuroprotective benefits by modulating pathways involved in neurodegenerative diseases, although detailed mechanisms remain under investigation .

Case Studies

  • In Vitro Studies : In vitro assessments have demonstrated that this compound can effectively inhibit the growth of certain cancer cell lines. For instance, studies showed a significant reduction in cell viability at concentrations above 50 µM after 48 hours of exposure.
  • Animal Models : In vivo studies utilizing rodent models have indicated that the compound may reduce inflammation and oxidative stress markers associated with neurodegenerative conditions. Notably, it was observed to decrease levels of TNF-α and other pro-inflammatory cytokines in treated animals compared to controls .

Data Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
NeuroprotectionReduction of oxidative stress markers
Enzyme InteractionModulation of enzyme activity

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